molecular formula C17H13NO B461570 phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

Cat. No.: B461570
M. Wt: 247.29g/mol
InChI Key: BGUXLYQCKMLUIN-UHFFFAOYSA-N
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Description

Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone is a multi-substituted pyrrole derivative characterized by a benzoyl group at the 3-position and a phenyl group at the 4-position of the pyrrole ring. Its synthesis typically involves a [3+2] cycloaddition reaction between α,β-unsaturated ketones (e.g., chalcone intermediates) and TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions. Lithium hydroxide monohydrate (LiOH·H₂O) is preferred over NaOH or KOH due to superior coordination power, yielding the product in ~43% via one-pot procedures .

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29g/mol

IUPAC Name

phenyl-(4-phenyl-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C17H13NO/c19-17(14-9-5-2-6-10-14)16-12-18-11-15(16)13-7-3-1-4-8-13/h1-12,18H

InChI Key

BGUXLYQCKMLUIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization in Tetrahydrofuran (THF)

The most widely reported method involves the cyclization of (2E)-1-(4-chlorophenyl)-3-phenyl-2-propene-1-one with TosMIC in the presence of sodium hydride (NaH) as a base. Conducted in anhydrous THF at 25°C for 15 minutes, this single-step reaction achieves a 95% yield of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. The mechanism proceeds through a [3+2] cycloaddition, where the enone system reacts with the isocyanide to form the pyrrole nucleus. Sodium hydride deprotonates the intermediate, driving the reaction to completion. This method’s efficiency is attributed to the strong base’s ability to stabilize reactive intermediates while minimizing side reactions.

DBU-Catalyzed Cycloaddition in Acetonitrile

A modified approach utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 80°C for 18 hours offers a milder alternative. This method avoids strongly basic conditions, making it suitable for substrates sensitive to NaH. For example, (E)-1-(2-fluorophenyl)-3-(2-(phenylethynyl)phenyl)prop-2-en-1-one reacts with TosMIC in the presence of DBU, yielding 75% of the target compound. The reaction scope extends to diverse aryl groups, with electron-withdrawing substituents (e.g., -F, -Cl) marginally reducing yields compared to electron-donating groups (e.g., -OMe).

Transition Metal-Catalyzed Coupling Strategies

Palladium-Mediated Cross-Coupling

Patent literature describes palladium-catalyzed coupling reactions for analogous pyrrole derivatives. For instance, methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes Heck coupling with styrene in dimethylformamide (DMF) at 80°C using palladium(II) acetate and triphenylphosphine. While this method is effective for introducing aryl groups, its application to this compound requires adaptation. Substituting iodobenzoyl precursors with phenyl analogs and optimizing ligand systems (e.g., using bis(triphenylphosphine)palladium chloride) could enhance yields.

Stille Coupling with Tetramethyltin

Acid-Mediated Cyclocondensation

Phosphorous Oxychloride (POCl3)-DMF Complex

A Vilsmeier-Haack-type reaction using POCl3 and DMF facilitates the cyclization of enaminones to pyrroles. For example, methyl 4-(2-chlorobenzoyl)-5-methyl-1H-pyrrole-3-carboxylate reacts with POCl3-DMF in dichloromethane to form chlorinated derivatives. Adapting this method to non-chlorinated substrates may require adjusting electrophilicity through solvent choice (e.g., using acetic acid instead of DMF) or temperature modulation.

Thiazolium Salt-Promoted Cyclization

The use of 5-(2-hydroxyethyl)-4-methyl-3-(phenylmethyl)thiazolium chloride as a catalyst enables the synthesis of pyrroles from α,β-unsaturated ketones and aldehydes. This method, though less explored for the target compound, offers a redox-neutral pathway under mild conditions.

Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
NaH-THF CyclizationNaH, THF, 25°C, 15 min95High yield, rapid, scalableRequires strong base
DBU-MeCN CycloadditionDBU, MeCN, 80°C, 18 h65–81Mild conditions, broad substrate scopeLonger reaction time
Pd-Catalyzed CouplingPd(OAc)₂, PPh₃, DMF, 80°C40–60Functional group toleranceCostly catalysts, complex setup

Mechanistic Insights and Optimization

Role of Base in Cyclization

Sodium hydride’s strong basicity facilitates deprotonation of the TosMIC adduct, enabling rapid ring closure. In contrast, DBU acts as a non-nucleophilic base, stabilizing intermediates without inducing over-reduction. Kinetic studies suggest that NaH-mediated reactions follow second-order kinetics, while DBU-catalyzed processes exhibit pseudo-first-order behavior due to excess base.

Solvent Effects

Polar aprotic solvents like THF and MeCN enhance reaction rates by stabilizing ionic intermediates. Substituting THF with dimethyl sulfoxide (DMSO) in NaH-based systems increases yields by 5–10% but complicates product isolation.

Temperature and Time Dependencies

Elevating temperatures to 80°C in DBU-catalyzed reactions reduces reaction times from 24 to 12 hours without compromising yields . However, exceeding 100°C promotes decomposition of TosMIC, necessitating careful thermal control.

Chemical Reactions Analysis

Types of Reactions

phenyl(4-phenyl-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: N-bromosuccinimide (NBS), bromine.

    Sulfonating agents: Pyridine-sulfur trioxide complex.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction may produce pyrrolidines.

Mechanism of Action

The mechanism of action of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(a) 4-(4-Chlorophenyl)-1H-pyrrol-3-ylmethanone
  • Molecular Formula: C₁₇H₁₂ClNO
  • Average Mass : 281.739 g/mol
  • The compound is synthesized via analogous cycloaddition routes, with structural confirmation through IR and NMR .
(b) 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone
  • Molecular Formula: C₁₇H₉Cl₂FNO
  • Average Mass : 344.16 g/mol
  • Key Features : Dual halogenation (Cl and F) at the phenyl ring introduces steric and electronic effects, which may influence metabolic stability. This derivative is cataloged for high-throughput screening in drug discovery .

Methoxy- and Amino-Substituted Derivatives

(a) (1-(3-Aminophenyl)-4-phenyl-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone
  • Molecular Formula : C₂₇H₂₄N₂O₄
  • Synthesis: Derived from aminophenyl precursors via nucleophilic substitution, yielding 52% as a crystalline solid (m.p. 170–173°C).
  • Key Features: The 3,4,5-trimethoxyphenyl group enhances solubility, while the amino group provides a handle for further functionalization. IR peaks at 1629 cm⁻¹ (C=O) and 3412 cm⁻¹ (N-H) confirm structural integrity .
(b) (1-(2-Fluorophenyl)-4-phenyl-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone
  • Synthesis : Fluorine substitution at the ortho position of the phenyl ring introduces steric hindrance, affecting reactivity. Purification via flash chromatography highlights challenges in isolating highly substituted analogs .

Ethyl- and Methyl-Substituted Derivatives

(a) 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone
  • Molecular Formula : C₁₆H₁₇N₂O
  • This compound is a key intermediate in heterocyclic drug synthesis .

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Average Mass (g/mol) Yield (%) Key Substituents Reference
Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone C₁₇H₁₃NO 247.29 43 Phenyl, benzoyl
4-(4-Chlorophenyl)-1H-pyrrol-3-ylmethanone C₁₇H₁₂ClNO 281.74 N/A 4-Chlorophenyl
(1-(3-Aminophenyl)-...-trimethoxyphenyl)methanone C₂₇H₂₄N₂O₄ 440.49 52 3-Aminophenyl, 3,4,5-trimethoxy
[4-(2-Cl-6-F-phenyl)-...-Cl-phenyl)methanone C₁₇H₉Cl₂FNO 344.16 N/A 2-Cl-6-F-phenyl, 4-Cl-phenyl

Mechanistic and Functional Insights

  • Synthetic Efficiency : The use of LiOH·H₂O in cycloadditions improves yields (43–85%) compared to other bases, likely due to enhanced stabilization of reactive intermediates .
  • Halogenated analogs may exhibit improved blood-brain barrier penetration due to increased lipophilicity .

Q & A

Q. How can enantioselective synthesis of chiral analogs be achieved?

  • Methodological Answer : Use Evans oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) in allylation/halocyclization reactions. Chiral HPLC (Chiralpak IA column) separates enantiomers (e.g., trans,trans-bromo derivatives 180/181) .

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